molecular formula C30H23N3O4 B303083 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide

货号 B303083
分子量: 489.5 g/mol
InChI 键: XZVLVDPUVGLNQQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide, commonly known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme is essential for the activation of the ubiquitin-like protein NEDD8, which plays a critical role in the regulation of protein degradation pathways. MLN4924 has been shown to have potent anti-tumor activity in preclinical models, and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用机制

MLN4924 exerts its anti-tumor activity by inhibiting the 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide enzyme, which is essential for the activation of NEDD8. NEDD8 conjugation plays a critical role in the regulation of protein degradation pathways, particularly the ubiquitin-proteasome system. By inhibiting 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide, MLN4924 prevents the activation of NEDD8 and disrupts the function of the ubiquitin-proteasome system, leading to the accumulation of misfolded and damaged proteins and ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to have a number of biochemical and physiological effects in cancer cells. It induces G2/M cell cycle arrest, activates the DNA damage response pathway, and promotes the accumulation of ubiquitinated proteins. It also induces apoptosis through both intrinsic and extrinsic pathways, and has been shown to inhibit angiogenesis in preclinical models.

实验室实验的优点和局限性

One of the major advantages of MLN4924 is its potent anti-tumor activity, which has been demonstrated in a variety of preclinical models. It also has the potential to enhance the activity of other anti-cancer agents, making it a promising candidate for combination therapy. However, MLN4924 has some limitations for lab experiments, including its relatively short half-life and the potential for off-target effects.

未来方向

There are a number of future directions for research on MLN4924. One area of interest is the development of more potent and selective 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide inhibitors, which could improve the therapeutic index of MLN4924 and reduce the potential for off-target effects. Another area of interest is the identification of biomarkers that could predict response to MLN4924, which could help guide patient selection for clinical trials. Additionally, there is interest in exploring the potential of MLN4924 in combination with other anti-cancer agents, particularly immunotherapies. Finally, there is ongoing research to better understand the mechanisms of resistance to MLN4924, which could help guide the development of strategies to overcome resistance and improve clinical outcomes.

合成方法

The synthesis of MLN4924 involves a multi-step process that begins with the reaction of 2-methylbenzoic acid with phosgene to form 2-methylbenzoyl chloride. This intermediate is then reacted with 5-nitrophthalic anhydride to form the corresponding acid chloride, which is subsequently reacted with 2-methylphenylamine to form the final product, MLN4924.

科学研究应用

MLN4924 has been extensively studied in preclinical models of cancer, and has been shown to have potent anti-tumor activity in a variety of cell lines and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in xenograft models. MLN4924 has also been shown to enhance the activity of other anti-cancer agents, such as cisplatin and gemcitabine.

属性

产品名称

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide

分子式

C30H23N3O4

分子量

489.5 g/mol

IUPAC 名称

5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(2-methylphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C30H23N3O4/c1-18-9-3-7-13-25(18)31-27(34)20-15-21(28(35)32-26-14-8-4-10-19(26)2)17-22(16-20)33-29(36)23-11-5-6-12-24(23)30(33)37/h3-17H,1-2H3,(H,31,34)(H,32,35)

InChI 键

XZVLVDPUVGLNQQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC=C5C

规范 SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC=C5C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。